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This document provides a comprehensive guide to the principles and techniques for preparing
and utilizing discontinuous Percoll gradients for the separation of cells, subcellular particles,
and other biological materials.

Introduction

Discontinuous, or step, Percoll gradients are a widely used method for separating biological
particles based on their buoyant density.[1] This technique involves layering solutions of
decreasing Percoll concentrations in a centrifuge tube, creating distinct density interfaces.
When a sample is centrifuged through this gradient, its components will migrate and band at
the interface corresponding to their own density, allowing for effective separation and
enrichment of specific populations.[2] This method is particularly valuable for isolating specific
cell types from heterogeneous populations, such as separating lymphocytes and monocytes
from peripheral blood or enriching for viable cells.[3][4]

Principles of Percoll Gradient Centrifugation

Percoll is a colloidal suspension of silica particles coated with polyvinylpyrrolidone (PVP), which
makes it non-toxic to cells and possesses a low osmolality.[5][6] Key to the successful
application of Percoll gradients is the initial adjustment of the Percoll solution to be isotonic with
the cells or particles being separated. This prevents osmotic shock, which could alter their size,
shape, and density, thereby affecting the separation.[7]
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The osmolality of the Percoll solution is typically adjusted by adding a concentrated salt
solution (e.g., 1.5 M NaCl) or culture medium to create a Stock Isotonic Percoll (SIP) solution.
[8] This SIP is then diluted with a physiological saline solution or culture medium to create the
different density layers required for the discontinuous gradient.[9]

Experimental Protocols
3.1. Preparation of Stock Isotonic Percoll (SIP)

To create a Percoll solution that is isotonic for most mammalian cells, it is necessary to adjust
its osmolality.

Materials:

e Percoll® solution

e 1.5 M NaCl solution (sterile) or 10x concentrated cell culture medium
« Sterile conical tubes or bottles

Procedure:

 In a sterile container, aseptically mix 9 parts of Percoll® solution with 1 part of 1.5 M NaCl
solution.[8][9] For example, to prepare 10 ml of SIP, mix 9 ml of Percoll® with 1 ml of 1.5 M
NacCl.

 Alternatively, 9 parts of Percoll® can be mixed with 1 part of 10x concentrated cell culture
medium.

e Mix the solution thoroughly by gentle inversion. This resulting solution is the Stock Isotonic
Percoll (SIP), which is considered 100% Percoll for the purpose of creating gradient layers.

[8]
e The prepared SIP should be stored at 2-8°C.[5]

3.2. Preparation of Discontinuous Percoll Gradient Layers
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The SIP is diluted to create layers of varying densities. The required volumes of SIP and diluent
can be calculated using the following formula:

Vi=V*(p-py)/(pi-py)
Where:

Vi = volume of SIP

V = final volume of the desired density layer

p = desired density of the layer

py = density of the diluting medium (e.g., 0.15 M NaCl is ~1.0046 g/ml)

pi = density of the SIP (check the certificate of analysis for the specific lot)[9]

Materials:

Stock Isotonic Percoll (SIP)

Diluent: 0.15 M NaCl or 1x cell culture medium (sterile)

Sterile centrifuge tubes (e.g., 15 ml or 50 ml conical tubes)

Pipettes
Procedure:

o Calculate the volumes of SIP and diluent needed for each density layer. Refer to Table 1 for
example dilutions.

» Prepare each density solution in a separate sterile tube and mix well.

o To create the discontinuous gradient, carefully layer the solutions in a centrifuge tube,
starting with the highest density (highest Percoll concentration) at the bottom.[7]

o Use a pipette or a syringe with a wide-bore needle to slowly add the next layer on top of the
previous one, placing the tip against the wall of the tube just above the liquid surface to avoid
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mixing.[10]
o Asharp interface between the layers is crucial for optimal cell separation.

Table 1: Example Percoll Dilutions for a 4-Layer Discontinuous Gradient

Volume of SIP (ml) Volume of 0.15 M

Desired Percoll . Approximate
. for 10 ml final NaCl (ml) for 10 ml .
Concentration (%) . Density (g/ml)
volume final volume

70% 7.0 3.0 1.08 - 1.09
60% 6.0 4.0 1.07-1.08
50% 5.0 5.0 1.06 - 1.07
40% 4.0 6.0 1.05-1.06

Note: The exact density of each layer should be confirmed using a densitometer or by running
a parallel gradient with Density Marker Beads.[7]

3.3. Cell Separation by Centrifugation
Procedure:

o Prepare the cell suspension in a medium compatible with the Percoll gradient (e.g., 1x PBS
or culture medium).

o Carefully layer the cell suspension on top of the uppermost (least dense) Percoll layer.

o Centrifuge the tubes. The optimal centrifugation speed and time are dependent on the cell
type and the specific gradient composition.[7] Refer to Table 2 for general guidelines. For
many cell types, centrifugation at 400-500 x g for 15-20 minutes at room temperature is a
good starting point.[7]

 After centrifugation, distinct bands of cells should be visible at the interfaces between the
Percoll layers. Non-viable cells typically remain at the top of the gradient.

Table 2: Example Centrifugation Parameters for Cell Separation

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.researchgate.net/figure/Technique-for-layering-the-Percoll-dilution-during-preparation-of-the-Percoll_fig2_372946825
https://labsup.net/blogs/blog/percoll-gradient-centrifugation-what-to-consider-when-isolating-cells-subcellular-particles-and-virus
https://labsup.net/blogs/blog/percoll-gradient-centrifugation-what-to-consider-when-isolating-cells-subcellular-particles-and-virus
https://labsup.net/blogs/blog/percoll-gradient-centrifugation-what-to-consider-when-isolating-cells-subcellular-particles-and-virus
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008524?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Gradient ) ] . ]
Centrifugation  Centrifugation = Temperature
Cell Type Layers (% . )
Speed (x g) Time (min) (°C)
Percoll)

Peripheral Blood
40%, 50%, 60%,
Mononuclear 500 20 20-25

70%
Cells (PBMCs)

Hepatocytes 30%, 50% 400 20 4

3%, 10%, 15%,
Neurons 23% (with 32,500 5 4

sucrose)

General healthy 20% (loading),
cell enrichment 30%, 40%, 50%

2000 30 4

3.4. Harvesting and Washing of Separated Cells
Procedure:

o Carefully aspirate each cell layer from the gradient using a sterile pipette. Be cautious not to
disturb the adjacent layers.

e Transfer each collected fraction to a new sterile tube.

o To remove the Percoll, wash the cells by diluting the collected fraction with at least 3-5
volumes of physiological saline or culture medium.[1]

o Pellet the cells by centrifugation (e.g., 250-300 x g for 10 minutes).

o Discard the supernatant and resuspend the cell pellet in the desired medium for downstream
applications.

» Repeat the washing step 1-2 more times to ensure complete removal of Percoll.[1]

Visual Representation of the Experimental Workflow
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Below is a diagram illustrating the key steps in preparing a discontinuous Percoll gradient for
cell separation.

Workflow for Discontinuous Percoll Gradient Preparation

1. Preparation of Stock Isotonic Percoll (SIP)

Mix 9 parts Percoll®
with 1 part 1.5 M NaCl
Use SIP to prepare dilutions

2. Preparation of Gradient Layers

Dilute SIP with 0.15 M NacCl
to create desired densities
(e.g., 70%, 60%, 50%, 40%)

Layering from high to low density

3. Gradient Formation

Carefully layer Percoll solutions
in descending order of density

Ready for sample loading

4. Cell|Separation

Layer cell suspension
on top of the gradient

Separation based on density

Centrifuge at appropriate
speed and time

Collect separated cell populations

5. Cell Harvesting and Washing

Aspirate cell bands
from interfaces

Prepare cells for downstream use

Wash cells to remove Percoll
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Caption: Experimental workflow for preparing a discontinuous Percoll gradient.

Applications

Discontinuous Percoll gradients are a versatile tool with numerous applications in biological
research and drug development, including:

e Immunology: Isolation of specific leukocyte populations, such as lymphocytes, monocytes,
and neutrophils, from peripheral blood or bone marrow.[3][4][11]

o Cell Biology: Separation of viable from non-viable cells, isolation of different cell cycle
phases, and enrichment of specific cell types from primary tissue digests.[2][11]

» Neuroscience: Purification of neurons and other neural cell types.[12]

o Cancer Research: Separation of tumor cells from stromal and immune cells in tumor
microenvironments.[6][13]

» Stem Cell Research: Enrichment of hematopoietic stem cells and other progenitor cells.[3][6]

By carefully optimizing the gradient parameters, researchers can achieve high purity and
viability of their target cell populations for a wide range of downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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